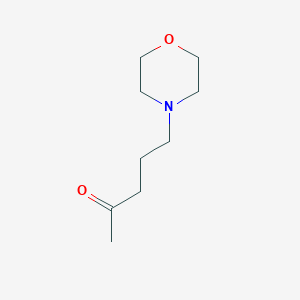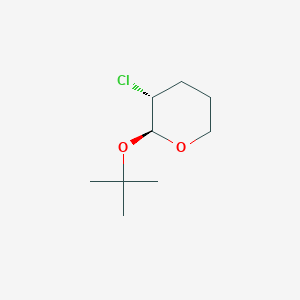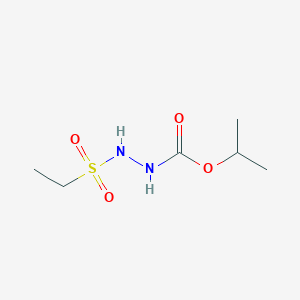
5-Butyl-3,3-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3,3-dimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones Cyclohexanones are characterized by a six-membered ring containing a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated monitoring ensures consistent quality and minimizes by-products.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or esters, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl and dimethyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-3,3-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cyclohexanone derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The butyl and dimethyl substituents can affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy.
Comparación Con Compuestos Similares
3,3-Dimethylcyclohexanone: Lacks the butyl group, resulting in different chemical properties and applications.
5-Butylcyclohexanone:
Uniqueness: 5-Butyl-3,3-dimethylcyclohexan-1-one is unique due to the combination of butyl and dimethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
59005-34-4 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
5-butyl-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-4-5-6-10-7-11(13)9-12(2,3)8-10/h10H,4-9H2,1-3H3 |
Clave InChI |
ASIOMLZOLVBKAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





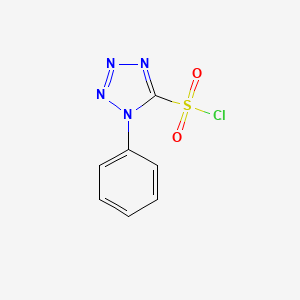

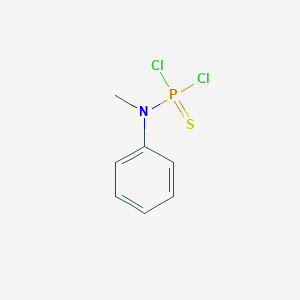
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
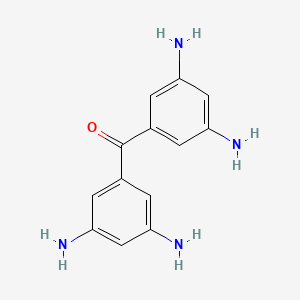
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
